molecular formula C18H24O5S B1196115 Estradiol 17-sulfate CAS No. 3233-69-0

Estradiol 17-sulfate

Cat. No. B1196115
CAS RN: 3233-69-0
M. Wt: 352.4 g/mol
InChI Key: JSUDNGPWAXYETN-ZBRFXRBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 17-sulfate (E2S), or 17β-estradiol 3-sulfate, is a natural, endogenous steroid and an estrogen ester . It is biologically inactive but can be converted by steroid sulfatase into estradiol, a potent estrogen . E2S can also be metabolized into estrone sulfate, which can be converted into estrone and estradiol .


Synthesis Analysis

Estradiol 17-sulfate is produced from estradiol by sulfation of the C17β hydroxyl group by estrogen sulfotransferases . A study on the metabolism of Estradiol and Its 17-Sulfate by Recombinant Human CYP Isoforms found that CYP2C8 and 2C9 were largely involved in the production of 2-hydroxyestradiol 17-sulfate .


Molecular Structure Analysis

The molecular formula of Estradiol 17-sulfate is C18H24O5S . The solid state forms of the primary female sex hormone, 17-β-estradiol, have been studied, and the crystal structure of the single component form of 17-β-estradiol is reported .


Chemical Reactions Analysis

The metabolism of Estradiol 17-sulfate involves the 2-hydroxylation reaction of estradiol 17-sulfate by human liver microsome . It was estimated that CYP2C8 and 2C9 were largely involved in the production of 2-hydroxyestradiol 17-sulfate .


Physical And Chemical Properties Analysis

Estradiol 17-sulfate has a molar mass of 352.445 g/mol . Its physical and chemical properties have been studied using liquid chromatography tandem mass spectrometry .

Scientific Research Applications

  • Pharmacokinetics : Estradiol 17-sulfate has distinct pharmacokinetic properties. Goldzieher et al. (1988) found significant differences in the pharmacokinetic profiles of ethynyl estradiol 3-sulfate and 17-sulfate, suggesting differences in protein binding, metabolism, and distribution between these sulfates (Goldzieher et al., 1988).

  • Soil-Water Systems : Estradiol 17-sulfate exhibits specific behaviors in soil-water systems. Bai et al. (2015) conducted studies indicating limited sorption of Estradiol 17-sulfate in soil, with its fate being influenced by soil organic carbon content (Bai et al., 2015).

  • Breast Cancer Research : Pasqualini et al. (2005) explored the biological effects and ultrastructural alterations caused by different estrogen sulfates, including Estradiol 17-sulfate, in the MCF-7 mammary cancer cell line. Their findings suggest a significant role for estrogen sulfates in the biological responses to estrogens in breast cancer (Pasqualini et al., 2005).

  • Synthesis and Characterization : Shrestha et al. (2011) focused on the synthesis of radiolabeled Estradiol 17-sulfate for environmental fate and transport studies of contaminants. This research highlights the application of Estradiol 17-sulfate in environmental monitoring (Shrestha et al., 2011).

  • Environmental Impact : Rosenthal et al. (1975) and Bai et al. (2013) provided insights into the environmental fate of Estradiol 17-sulfate, particularly its binding properties in human serum albumin and plasma, and its persistence in agricultural soils, respectively (Rosenthal et al., 1975), (Bai et al., 2013).

  • Neuroprotective Potential : Moos et al. (2009) reviewed the effects of 17α-estradiol, a less feminizing estrogen isomer, in humans. They discussed its potential neuroprotective role in neurodegenerative disorders, highlighting the relevance of estrogen sulfates in neuroscience (Moos et al., 2009).

Safety And Hazards

Estradiol 17-sulfate may cause genetic defects, suspected of causing cancer, and may damage fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to ingest or breathe vapours/dust .

Future Directions

The physiology of Estradiol 17-sulfate actions through its multiple receptors is diverse and highly complex . The detailed understanding of their effects and underlying molecular mechanisms are essential for future therapeutic applications in humans .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDNGPWAXYETN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954120
Record name Estradiol 17-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 17-sulfate

CAS RN

3233-69-0
Record name Estradiol 17-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 17-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 17-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol 17-sulfate
Reactant of Route 2
Estradiol 17-sulfate
Reactant of Route 3
Estradiol 17-sulfate
Reactant of Route 4
Estradiol 17-sulfate
Reactant of Route 5
Estradiol 17-sulfate
Reactant of Route 6
Estradiol 17-sulfate

Citations

For This Compound
415
Citations
LQ Wang, MO James - The Journal of steroid biochemistry and molecular …, 2005 - Elsevier
… product from estradiol-3-sulfate to estradiol-17-sulfate - ScienceDirect … estradiol-17-sulfate and celecoxib switches the dominant product from estradiol-3-sulfate to estradiol-17-sulfate …
Number of citations: 53 www.sciencedirect.com
X Bai, FXM Casey, H Hakk, TM DeSutter… - Journal of hazardous …, 2013 - Elsevier
… Aqueous concentration of [ 14 C]17β-estradiol-17-sulfate and … of [ 14 C]17β-estradiol-17-sulfate in the present and other … for [ 14 C]17β-estradiol-17-sulfate using the first-order kinetic …
Number of citations: 34 www.sciencedirect.com
K WATANABE, I YOSHIZAWA - Journal of pharmacobio-dynamics, 1987 - jstage.jst.go.jp
… B- and 16a—hydroxylated metabolites of estradiol 17-sulfate, were formed when male heart … for estradiol 17-sulfate and that some of the tissues have additional metabolic abilities such …
Number of citations: 10 www.jstage.jst.go.jp
W Kazuhiro, T Kaori, Y Itsuo - Journal of steroid biochemistry, 1989 - Elsevier
… Recently, we reported that a significant amount of estradiol 17-sulfate (E,-17-S) is excreted in human urine, and that the urinary levels in women throughout the menstrual cycle showed …
Number of citations: 12 www.sciencedirect.com
X Bai, FXM Casey, H Hakk, TM DeSutter, PG Oduor… - Chemosphere, 2015 - Elsevier
To identify abiotic processes that govern the fate of a sulfate conjugated estrogen, 17β-estradiol-17-sulfate (E2-17S), soil batch experiments were conducted to investigate the …
Number of citations: 30 www.sciencedirect.com
AH Payne, M Mason - 1963 - deepblue.lib.umich.edu
… Evidence is presented that the three sulfate esters of estradiol are estradiol-3-sulfate, estradiol-17-sulfate and estradiol-3,17-disulfate and that those of diethylstilbesterol are two …
Number of citations: 36 deepblue.lib.umich.edu
I Yoshizawa, K Takanashi, K Watanabe, T Sato… - The Journal of Steroid …, 1992 - Elsevier
… Tissue distribution of estradiol 17-sulfate 2- and 4-hydroxylation … Preparation of specific antiserum of estradiol 17-sulfate (… Determination of estradiol 17-sulfate in human urine by a direct …
Number of citations: 11 www.sciencedirect.com
I YOSHIZAWA, M KAMEYAMA… - Chemical and …, 1984 - jstage.jst.go.jp
… The preparation and antigenic properties of estradiol 17-sulfate-bovine serum albumin … rabbit possessed extremely high specificity to estradiol 17-sulfate, exhibiting no significant cross-…
Number of citations: 11 www.jstage.jst.go.jp
K Watanabe, I Yoshizawa - … of Chromatography B: Biomedical Sciences and …, 1983 - Elsevier
… In a recent investigation 151 we demonstrated the sulfate-specific 2-hydroxylation of estradiol 17-sulfate (E-17-S) by liver microsomes from male rat. In contrast, no such regulating effect …
Number of citations: 15 www.sciencedirect.com
K Watanabe, K Takanashi, I Yoshizawa - Steroids, 1988 - Elsevier
… The measurement of urinary estradiol-17-sulfate … The urinary estradiol17-sulfate levels measured by the radiOi=… authentic estradiol-17sulfate by adding 40 ng,QuL (b) and 80 ng/mL (c). …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.